molecular formula C20H25FN4 B6140971 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6140971
M. Wt: 340.4 g/mol
InChI Key: CSJRHRVKLMDFDU-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the various substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a substituted hydrazine and a suitable diketone can lead to the formation of the pyrazole ring, which can then be further functionalized to introduce the tert-butyl, fluorophenyl, and isopropyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new drugs .

Industry

In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:

Uniqueness

The uniqueness of 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4/c1-12(2)22-17-11-16(20(4,5)6)23-19-18(13(3)24-25(17)19)14-7-9-15(21)10-8-14/h7-12,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRHRVKLMDFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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